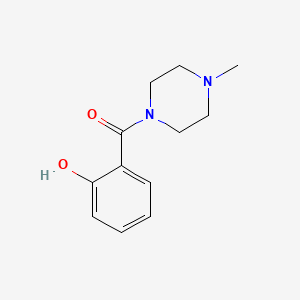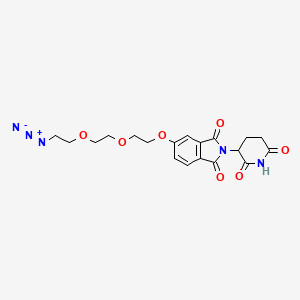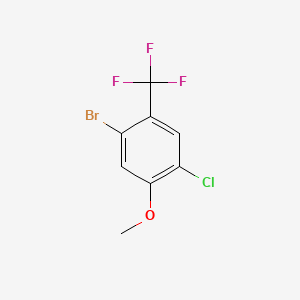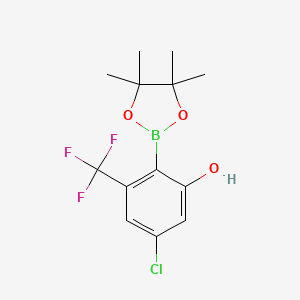
3-(2-Fluoro-5-methoxyphenoxy)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluoro-5-methoxyphenoxy)propan-1-ol is an organic compound that features a fluorinated aromatic ring and a propanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-5-methoxyphenoxy)propan-1-ol typically involves the reaction of 2-fluoro-5-methoxyphenol with an appropriate propanol derivative under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Fluoro-5-methoxyphenoxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 3-(2-Fluoro-5-methoxyphenoxy)propanal or 3-(2-Fluoro-5-methoxyphenoxy)propanone.
Reduction: Formation of reduced aromatic derivatives.
Substitution: Formation of substituted phenoxypropanol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluoro-5-methoxyphenoxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(2-Fluoro-5-methoxyphenoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The methoxy group can also influence the compound’s solubility and reactivity, further contributing to its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(2-methoxyphenoxy)propan-2-ol: Similar in structure but lacks the fluorine atom, which can significantly alter its chemical properties and applications.
3-((2-Fluorobenzyl)oxy)propan-1-ol: Similar in having a fluorinated aromatic ring but differs in the position of the methoxy group.
Uniqueness
3-(2-Fluoro-5-methoxyphenoxy)propan-1-ol is unique due to the presence of both a fluorine atom and a methoxy group on the aromatic ring. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C10H13FO3 |
|---|---|
Molekulargewicht |
200.21 g/mol |
IUPAC-Name |
3-(2-fluoro-5-methoxyphenoxy)propan-1-ol |
InChI |
InChI=1S/C10H13FO3/c1-13-8-3-4-9(11)10(7-8)14-6-2-5-12/h3-4,7,12H,2,5-6H2,1H3 |
InChI-Schlüssel |
NALFADYXYFXTAQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)F)OCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B14768309.png)




![4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14768350.png)







